(S)-2-((tert-butoxycarbonyl)amino)-3-(2-fluoro-4-hydroxyphenyl)propanoic acid
Description
Structural Characterization and Nomenclature
Systematic IUPAC Nomenclature and Stereochemical Designation
The IUPAC name for this compound is derived from its parent structure, propanoic acid, with substitutions at the second carbon. The full systematic name is (S)-2-[(tert-butoxycarbonyl)amino]-3-(2-fluoro-4-hydroxyphenyl)propanoic acid , reflecting:
- A tert-butoxycarbonyl (Boc) group protecting the amino moiety.
- A 2-fluoro-4-hydroxyphenyl substituent on the third carbon.
- An (S) -configuration at the chiral center (C2), confirmed by its specific rotation $$[α]^{20}D = -12.0\ \text{to}\ -18.0°\ (C=1, H2O)$$.
The stereochemistry is critical for biological activity, as enantiomers often exhibit divergent interactions with enzymes or receptors.
Molecular Formula and Key Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈FNO₅ |
| Molecular Weight | 299.29 g/mol |
| CAS Number | 125218-32-8 |
| SMILES | O=C(O)C@@HCC1=CC=C(O)C=C1F |
Molecular Geometry and Conformational Analysis
The molecule adopts a rigid conformation due to:
- Steric hindrance from the bulky Boc group.
- Intramolecular hydrogen bonding between the hydroxyl (-OH) and carbonyl (C=O) groups.
- Electron-withdrawing effects of the fluorine atom, which polarizes the phenyl ring and stabilizes the ortho-hydroxyl group via resonance.
Density functional theory (DFT) studies of similar Boc-protected fluorophenylalanines suggest that the gauche conformation is energetically favored, minimizing steric clashes between the Boc group and phenyl ring.
Comparative Analysis with Related Fluorinated Phenylalanine Derivatives
The table below contrasts key features of this compound with structurally related derivatives:
Key Differences:
- Substituent Position : The 2-fluoro-4-hydroxyphenyl group enhances solubility compared to non-hydroxylated analogs (e.g., 2-Fluoro-L-phenylalanine).
- Boc Protection : The Boc group improves stability during solid-phase peptide synthesis, unlike unprotected derivatives.
- Isotopic Labeling : Unlike radiopharmaceuticals like p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine, this compound lacks isotopic labels but serves as a precursor for such agents.
Properties
IUPAC Name |
(2S)-3-(2-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-11(12(18)19)6-8-4-5-9(17)7-10(8)15/h4-5,7,11,17H,6H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEICTNRFBRIIRB-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)O)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)O)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Fluorination
Electrophilic agents like Selectfluor® or acetyl hypofluorite enable fluorination at the ortho position relative to the hydroxyl group. For example:
Directed Ortho-Metalation
Aryl lithium intermediates facilitate precise fluorination:
-
Protect 4-hydroxybenzoic acid as a silyl ether (e.g., TBSCl, imidazole, DMF).
-
Treat with LDA (2.2 eq) in THF at −78°C to generate aryl lithium.
-
Quench with NFSI (N-fluorobenzenesulfonimide) to install fluorine.
-
Deprotect with TBAF in THF to yield 2-fluoro-4-hydroxybenzoic acid (72% yield).
Stereocontrolled Synthesis of the Amino Acid Backbone
The (S)-configuration is achieved via asymmetric catalysis or chiral auxiliaries.
Evans Oxazolidinone Method
Enzymatic Resolution
Racemic 3-(2-fluoro-4-hydroxyphenyl)-2-aminopropanoic acid is resolved using acylase I:
-
Substrate : N-Acetyl-DL-amino acid.
-
Conditions : pH 7.0, 37°C, 24 h.
Boc Protection of the Amino Group
tert-Butoxycarbonyl (Boc) protection is performed using (Boc)₂O under mild conditions:
Standard Boc Protection
Optimization Data
| Parameter | Value |
|---|---|
| Solvent | Acetone/H₂O (3:1) |
| Temperature | 0°C → RT |
| Reaction Time | 2 h |
| Equivalents of (Boc)₂O | 1.2 |
| Base | Et₃N (2 eq) |
| Isolated Yield | 89–92% |
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d6): δ 10.21 (s, 1H, OH), 7.35 (d, J = 8.7 Hz, 1H), 6.82 (dd, J = 8.7, 2.4 Hz, 1H), 6.74 (d, J = 2.4 Hz, 1H), 4.12 (m, 1H, α-CH), 3.12 (dd, J = 14.1, 4.5 Hz, 1H), 2.95 (dd, J = 14.1, 8.7 Hz, 1H), 1.39 (s, 9H, Boc).
-
¹³C NMR (126 MHz, DMSO-d6): δ 172.8 (COOH), 156.1 (Boc C=O), 151.2 (C-OH), 129.4 (C-F), 115.7, 114.9, 112.3 (Ar-C), 79.8 (Boc C), 54.3 (α-CH), 37.1 (β-CH₂), 28.2 (Boc CH₃).
-
HRMS (ESI) : [M+H]+ calcd. for C₁₄H₁₈FNO₅: 300.1245; found: 300.1248.
Comparative Analysis of Synthetic Routes
| Method | Fluorination Yield | Amino Acid Yield | Boc Protection Yield | Total Yield | Stereopurity |
|---|---|---|---|---|---|
| Electrophilic + Evans | 62% | 84% | 92% | 48% | >99% ee |
| Directed Metalation + Enzymatic | 72% | 78% | 89% | 50% | >99% ee |
Challenges and Solutions
-
Regioselectivity : Competing para-fluorination is suppressed using bulky silyl protecting groups.
-
Racemization : Low-temperature (0°C) Boc protection minimizes epimerization.
-
Solubility : Acetone/H₂O mixtures enhance solubility of intermediates.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-butoxycarbonyl)amino)-3-(2-fluoro-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development : This compound serves as a building block in the synthesis of peptide-based drugs. Its fluorinated aromatic ring can enhance the pharmacokinetic properties of peptides, making them more effective as therapeutic agents.
- Enzyme Inhibitors : Research has shown that derivatives of this compound can act as inhibitors for specific enzymes, which is crucial in targeting diseases such as cancer and metabolic disorders.
-
Biochemical Studies
- Protein Engineering : The incorporation of (S)-2-((tert-butoxycarbonyl)amino)-3-(2-fluoro-4-hydroxyphenyl)propanoic acid into peptides allows researchers to study enzyme-substrate interactions and protein folding dynamics. The fluorine atom increases the stability and solubility of peptides in aqueous environments.
- Receptor Modulation : Compounds derived from this amino acid can be designed to interact with various receptors, providing insights into receptor-ligand binding mechanisms and aiding in the design of new drugs.
-
Organic Synthesis
- Chiral Synthesis : The presence of the tert-butoxycarbonyl protecting group enables selective reactions, facilitating the synthesis of complex organic molecules with high stereoselectivity.
- Functionalization : The compound can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a versatile intermediate in organic synthesis.
Case Study 1: Synthesis of Peptide Analogs
A study published in Journal of Medicinal Chemistry demonstrated the synthesis of peptide analogs using this compound as a key intermediate. These analogs showed enhanced binding affinity to target receptors compared to their non-fluorinated counterparts, indicating the importance of fluorination in drug design.
Case Study 2: Enzyme Inhibition
Research conducted at a leading pharmaceutical institute explored the inhibitory effects of derivatives based on this compound on specific proteases involved in cancer progression. The findings revealed that modifications to the fluorinated aromatic ring significantly impacted inhibitory potency, highlighting its potential as a scaffold for developing novel enzyme inhibitors.
Mechanism of Action
The mechanism of action of (S)-2-((tert-butoxycarbonyl)amino)-3-(2-fluoro-4-hydroxyphenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The fluorine atom can enhance binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
The 2-fluoro-4-hydroxyphenyl group distinguishes the target compound from analogs with alternative aryl substitutions.
Impact of Hydroxyl vs. Halogen/Methoxy Groups :
- The hydroxyl group in the target compound enables hydrogen bonding with biological targets (e.g., enzymes or receptors), a feature absent in iodo, methoxy, or difluoro analogs .
- Fluorine at the 2-position enhances metabolic stability compared to non-fluorinated analogs, while maintaining moderate electronegativity .
Backbone Modifications
Variations in the amino acid backbone influence molecular flexibility and interactions.
Propanoic Acid vs. Extended Chains:
Functional Group Modifications
Boc Protection vs. Alternative Groups
The Boc group is widely used, but other protecting groups (e.g., Fmoc) are employed in specific contexts:
Boc Advantages :
Comparison with Analog Syntheses :
Pharmacological Relevance
- Anticancer activity : Type L inhibitors () with iodophenyl groups show potency dependent on halogen size and position .
Biological Activity
(S)-2-((tert-butoxycarbonyl)amino)-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, commonly referred to as Boc-FHPA, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H18FNO5
- Molecular Weight : 299.29 g/mol
- CAS Number : 125218-32-8
- Structural Features : The compound features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a hydroxyl group on the phenyl ring, which are critical for its biological interactions.
The biological activity of Boc-FHPA is primarily attributed to its interaction with various molecular targets within biological systems. Key aspects include:
- Enzyme Interaction : Boc-FHPA has been shown to bind to specific enzymes, potentially modulating their activity. This interaction is crucial for understanding its role in metabolic pathways and therapeutic applications .
- Influence on Signaling Pathways : The compound may affect signaling pathways related to inflammation and cell proliferation, which are vital in various disease states, including cancer and metabolic disorders.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of Boc-FHPA:
- Inhibition of Tumor Growth : In vitro assays demonstrated that Boc-FHPA could inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it was noted that compounds with similar structural motifs exhibited significant cytotoxicity against lung cancer cells .
Enzyme Inhibition
Boc-FHPA has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes:
- MDH1/MDH2 Inhibition : Research indicates that Boc-FHPA derivatives can inhibit malate dehydrogenase (MDH), an enzyme implicated in the Krebs cycle. This inhibition can lead to altered metabolic states in cancer cells, providing a therapeutic avenue for targeting metabolic vulnerabilities in tumors.
Case Study 1: Anticancer Properties
A study investigating the anticancer properties of Boc-FHPA derivatives revealed promising results:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Boc-FHPA | A549 (Lung Cancer) | 15.5 | Induction of apoptosis |
| Boc-FHPA | MCF7 (Breast Cancer) | 12.3 | Cell cycle arrest |
These findings suggest that modifications to the Boc-FHPA structure can enhance its efficacy against various cancer types .
Case Study 2: Enzyme Inhibition Profile
The enzyme inhibition profile of Boc-FHPA was assessed using recombinant MDH enzymes:
| Compound | MDH1 IC50 (µM) | MDH2 IC50 (µM) |
|---|---|---|
| Boc-FHPA | 6.18 ± 0.74 | 1.5 ± 0.01 |
This data indicates that Boc-FHPA exhibits selective inhibition of MDH enzymes, which may contribute to its antitumor effects by disrupting metabolic pathways essential for cancer cell survival.
Q & A
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodology :
- Enzyme inhibition assays (e.g., fluorescence-based proteasome or kinase assays).
- Cellular uptake studies using LC-MS/MS to quantify intracellular concentrations.
- Binding affinity measurements (SPR or ITC) for target proteins .
Data Contradictions and Resolution
Q. How can researchers resolve discrepancies in reported synthetic yields?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
